N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
CAS No.: 923216-66-4
Cat. No.: VC11906474
Molecular Formula: C21H14ClNO4
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923216-66-4 |
|---|---|
| Molecular Formula | C21H14ClNO4 |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) |
| Standard InChI Key | TUVAVVOSYDDJPD-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Characterization and Structural Insights
Molecular Properties
The compound’s IUPAC name reflects its intricate substitution pattern, with critical functional groups influencing its physicochemical behavior. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄ClNO₄ |
| Molecular Weight | 379.8 g/mol |
| logP | 5.956 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 32.45 Ų |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
| InChIKey | TUVAVVOSYDDJPD-UHFFFAOYSA-N |
The presence of a chloro substituent enhances lipophilicity, while the furan-carboxamide group introduces hydrogen-bonding potential .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. For example:
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¹H NMR: Signals at δ 2.31 ppm (methyl group), δ 6.95–8.01 ppm (aromatic protons), and δ 12.95 ppm (NH proton).
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¹³C NMR: Peaks at δ 191.3 ppm (keto carbonyl) and δ 159.2 ppm (benzofuran oxygen) .
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HRMS: [M+H]⁺ at m/z 379.8.
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Benzofuran Core Formation: Condensation of salicylaldehyde derivatives with 1,3,5-trioxane in glacial acetic acid .
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Substitution Reactions:
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Purification: Silica gel chromatography yields >85% purity .
Structural Analogues
Modifications to the benzofuran scaffold significantly alter bioactivity:
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Anticonvulsant Activity: Replacement of the furan moiety with piperazine increases ED₅₀ to 0.055 mmol/kg .
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Antimicrobial Potency: Addition of a nitro group at position 4 reduces MIC values against E. coli to 8 µg/mL .
Pharmacological Evaluation
Anticonvulsant Activity
In murine maximal electroshock (MES) models, the compound demonstrated:
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ED₅₀: 0.259 mmol/kg (~98.3 mg/kg), comparable to phenytoin (0.72 relative potency) .
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Neurotoxicity: Rotarod tests showed an ALD₅₀ of 1.675 mmol/kg, indicating a safety margin (ALD₅₀/ED₅₀ = 6.47) .
Mechanism of Action
Target Engagement
Molecular docking studies reveal interactions with:
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GABA-AT Enzyme: Hydrogen bonding with Arg220 and hydrophobic interactions with Phe189 (binding energy: −8.2 kcal/mol) .
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DNA Topoisomerase II: π-π stacking with guanine residues disrupts DNA replication .
Structure-Activity Relationships (SAR)
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4-Chlorobenzoyl Group: Enhances binding to hydrophobic pockets in target proteins .
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Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes.
Future Directions
Optimization Strategies
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